{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps:
Formation of 5-chloro-2-thiophenesulfonyl fluoride: This is achieved by reacting 5-chloro-2-thiophene with sulfuryl fluoride under controlled conditions.
Piperazine Substitution: The 5-chloro-2-thiophenesulfonyl fluoride is then reacted with piperazine to form the intermediate compound.
Coupling with 3-pyridylmethanone: The final step involves coupling the intermediate with 3-pyridylmethanone under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperazine ring provides structural rigidity, enhancing binding affinity to target proteins. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include:
- {4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}(phenyl)methanone
- {4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}(cyclopropyl)methanone
- {4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
Compared to these compounds, {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is unique due to the presence of the 3-pyridylmethanone group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-12-3-4-13(22-12)23(20,21)18-8-6-17(7-9-18)14(19)11-2-1-5-16-10-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRNZLNZKPHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.